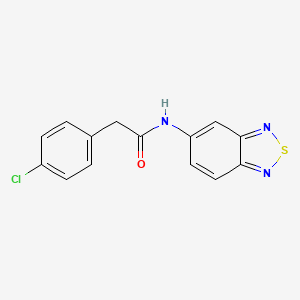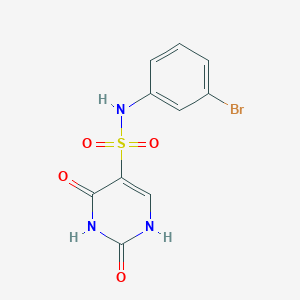![molecular formula C20H21N3O3 B11314343 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11314343.png)
2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring fused with a dioxin ring, along with an acetamide group attached to a phenylethyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Dioxin Ring: The benzimidazole intermediate is then subjected to a cyclization reaction with a suitable diol or epoxide to form the dioxin ring.
Attachment of the Acetamide Group: The final step involves the acylation of the benzimidazole-dioxin intermediate with an acyl chloride or anhydride in the presence of a base to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or dioxin rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and modulating downstream signaling pathways. This can lead to changes in cellular processes, such as proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
- 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- N-(1-phenylethyl)acetamide
- Benzimidazole derivatives with various substituents
Uniqueness
What sets 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the dioxin and benzimidazole rings, along with the acetamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(15-6-4-3-5-7-15)21-20(24)12-23-14(2)22-16-10-18-19(11-17(16)23)26-9-8-25-18/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,24) |
InChIキー |
FBGQQKCXPOLSIA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC3=C(C=C2N1CC(=O)NC(C)C4=CC=CC=C4)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11314260.png)
![[4-(Hexyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11314267.png)
![5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314273.png)
![Methyl 4-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11314276.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11314281.png)

![5-[(2-chlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11314287.png)
![4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11314310.png)
![2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B11314313.png)
![6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314314.png)

![N-tert-butyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11314331.png)
![N-(4-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11314338.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11314339.png)
